Mycorradicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

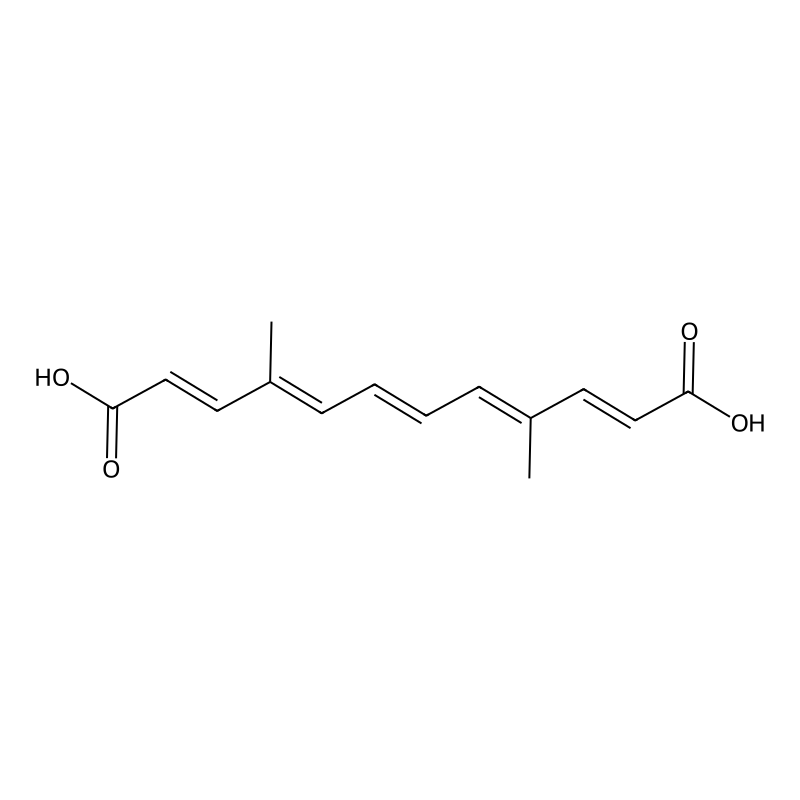

Mycorradicin is a notable apocarotenoid compound predominantly found in arbuscular mycorrhizal roots, which are formed through a symbiotic relationship between fungi and the roots of most terrestrial plants. This compound is responsible for the characteristic yellow coloration observed in many mycorrhizal roots. Mycorradicin is synthesized from carotenoid precursors through oxidative cleavage processes mediated by specific enzymes known as carotenoid cleavage oxygenases. These enzymes facilitate the transformation of carotenoids into smaller, bioactive molecules, including mycorradicin, which plays a significant role in plant-fungal interactions and signaling pathways within the plant system .

The synthesis of mycorradicin can be achieved through several methods, primarily focusing on enzymatic processes that involve carotenoid precursors. The key steps include:

- Isolation of Carotenoids: Carotenoids are extracted from plant tissues.

- Enzymatic Cleavage: Carotenoid cleavage oxygenases catalyze the oxidative cleavage of carotenoids to produce apocarotenoids, including mycorradicin.

- Purification: Mycorradicin is purified from reaction mixtures through chromatographic techniques.

Research indicates that manipulating the biosynthetic pathways of carotenoids can enhance the yield of mycorradicin and its derivatives .

Mycorradicin has potential applications across various fields:

- Agriculture: Enhancing crop resilience to pests and diseases through improved mycorrhizal associations.

- Horticulture: Utilizing mycorradicin to promote root health and nutrient uptake in ornamental plants.

- Biotechnology: Exploring its use in developing biopesticides or biofertilizers that leverage natural plant-fungal interactions.

- Food Industry: Investigating its aromatic properties for potential use in flavoring agents or fragrances .

Studies on mycorradicin have revealed its significant role in mediating interactions between plants and arbuscular mycorrhizal fungi. Mycorradicin influences gene expression related to nutrient transport and defense mechanisms within host plants. It has been shown to modulate the biosynthesis of other secondary metabolites that contribute to plant health and resilience against biotic stressors. Furthermore, research indicates that manipulating the levels of mycorradicin can alter root morphology and enhance nutrient acquisition capabilities .

Several compounds share structural or functional similarities with mycorradicin, including:

- Strigolactones: These are also derived from carotenoids and play a role in plant signaling, particularly in regulating shoot branching and interactions with symbiotic organisms.

- Apocarotenoids: A broader class of compounds derived from carotenoids that includes various signaling molecules involved in plant development.

- Cyclohexenones: These compounds are related to mycorradicin and are produced via similar enzymatic pathways.

Comparison TableCompound Source Function Unique Features Mycorradicin Arbuscular Mycorrhizal Roots Signaling molecule for nutrient exchange Characteristic yellow coloration Strigolactones Plant roots Regulates shoot branching Involved in parasitic weed signaling Apocarotenoids Various plants Hormonal functions Diverse roles including defense Cyclohexenones Carotenoid degradation Aroma constituents Related biosynthetic pathway

| Compound | Source | Function | Unique Features |

|---|---|---|---|

| Mycorradicin | Arbuscular Mycorrhizal Roots | Signaling molecule for nutrient exchange | Characteristic yellow coloration |

| Strigolactones | Plant roots | Regulates shoot branching | Involved in parasitic weed signaling |

| Apocarotenoids | Various plants | Hormonal functions | Diverse roles including defense |

| Cyclohexenones | Carotenoid degradation | Aroma constituents | Related biosynthetic pathway |

Mycorradicin's uniqueness lies in its specific role within arbuscular mycorrhizal symbiosis, particularly its involvement in nutrient exchange processes and its distinct accumulation patterns within plant roots .